6-Methoxy-1H-indole-3-carbonyl chloride
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Description
6-Methoxy-1H-indole-3-carbonyl chloride is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their biological significance . The Fischer indole synthesis is one method used for the synthesis of indole derivatives . This method involves the reaction of phenylhydrazine with a carbonyl compound to produce an indole .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1H-indole-3-carbonyl chloride can be represented by the formula C9H9NO . It has a molecular weight of 147.1739 .Chemical Reactions Analysis
Indole derivatives, including 6-Methoxy-1H-indole-3-carbonyl chloride, can undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with a carbonyl compound to produce an indole .Mechanism of Action
The mechanism of action of indole derivatives is often related to their biological activity. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Indole derivatives, including 6-Methoxy-1H-indole-3-carbonyl chloride, continue to attract interest due to their biological activity and potential therapeutic applications . Future research may focus on the synthesis of new indole derivatives, investigation of their biological activity, and development of novel therapeutic agents .
properties
IUPAC Name |
6-methoxy-1H-indole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(10(11)13)5-12-9(7)4-6/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJHGCVFANKAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indole-3-carbonyl chloride |
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